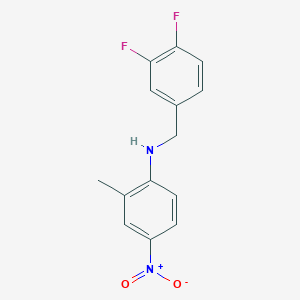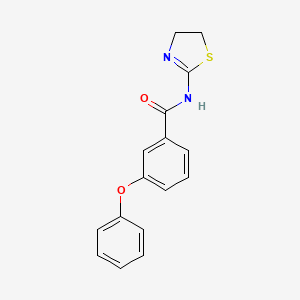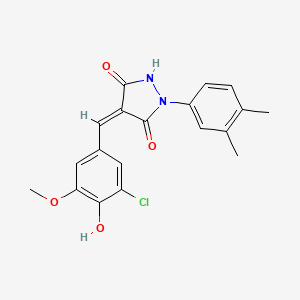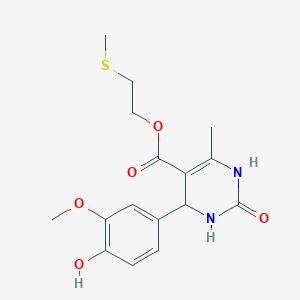![molecular formula C15H23N3OS B4944228 N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as A-331440, and it belongs to the class of compounds called thioureas. Thioureas have been shown to have a variety of biological activities, including antitumor, antibacterial, and antiviral properties. In
科学研究应用
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential therapeutic applications in a variety of areas. One area of research has been in the treatment of cancer. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another area of research has been in the treatment of viral infections. Studies have shown that this compound has antiviral activity against a variety of viruses, including influenza and herpes simplex virus.
作用机制
The mechanism of action of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an important enzyme in the redox system, which plays a critical role in cell growth and survival. Inhibition of this enzyme may lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis may prevent the growth and spread of tumors. In viral infections, this compound has been shown to inhibit viral replication, leading to a reduction in viral load.
实验室实验的优点和局限性
One advantage of using N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells and viruses. This compound has been shown to be effective against a variety of cancer cell lines and viruses, making it a potentially useful therapeutic agent. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
未来方向
There are several future directions for research on N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more effective therapeutic agents. Another area of research is to investigate the potential use of this compound in combination with other therapeutic agents. Combining this compound with other drugs may enhance its efficacy and reduce its toxicity. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 3-methylbenzoyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-4-2-5-14(12-13)17-15(20)16-6-3-7-18-8-10-19-11-9-18/h2,4-5,12H,3,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVETCENISPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)
![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)


![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)



![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
